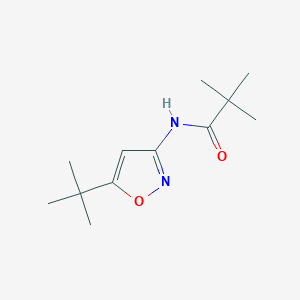
N-(4-ethylbenzyl)-N'-(2-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzyl)-N'-(2-fluorophenyl)ethanediamide, commonly known as EF-24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF-24 belongs to the class of chalcone analogs, which are known for their anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
EF-24 exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of the NF-κB signaling pathway, which is known to play a crucial role in cancer progression and inflammation. EF-24 also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Additionally, EF-24 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
EF-24 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). EF-24 also exhibits anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of EF-24 is its potent anticancer activity, making it a promising candidate for cancer treatment. EF-24 is also relatively easy to synthesize and can be produced in large quantities in a laboratory setting. However, one of the limitations of EF-24 is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the toxicity and pharmacokinetics of EF-24.
Future Directions
There are several future directions for EF-24 research. One area of interest is the development of novel formulations of EF-24 that can improve its solubility and bioavailability. Another area of interest is the investigation of EF-24's potential for the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of EF-24 and its potential for combination therapy with other anticancer drugs. Overall, EF-24 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
EF-24 is synthesized through a multistep process that involves the reaction of 2-fluoroacetophenone with 4-ethylbenzaldehyde in the presence of a base to form 2'-fluoro-chalcone. This intermediate compound is then treated with hydrazine hydrate to yield the final product, EF-24. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
EF-24 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that EF-24 exhibits potent anticancer activity against various types of cancer, including breast, prostate, lung, and colon cancer. EF-24 has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-12-7-9-13(10-8-12)11-19-16(21)17(22)20-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTWCCWWCVQYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6874234 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)

![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)